molecular formula C10H18O B14588073 2-(Propan-2-yl)hept-2-enal CAS No. 61630-58-8

2-(Propan-2-yl)hept-2-enal

Cat. No.: B14588073
CAS No.: 61630-58-8
M. Wt: 154.25 g/mol
InChI Key: AORCHUMDZOUVMC-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)hept-2-enal is an organic compound with the molecular formula C10H18O It is an aldehyde with a double bond and an isopropyl group attached to the hept-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)hept-2-enal can be achieved through several methods. One common approach involves the aldol condensation of heptanal with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of heptanal, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the reaction. The process typically involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)hept-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.

Major Products Formed

    Oxidation: 2-(Propan-2-yl)heptanoic acid.

    Reduction: 2-(Propan-2-yl)hept-2-enol.

    Substitution: 2-(Propan-2-yl)-3-bromoheptanal.

Scientific Research Applications

2-(Propan-2-yl)hept-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)hept-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The double bond in the compound allows for the formation of reactive intermediates that can participate in various biochemical reactions.

Comparison with Similar Compounds

2-(Propan-2-yl)hept-2-enal can be compared with other similar compounds such as hept-2-enal and 2-methylhept-2-enal While all these compounds share a similar backbone structure, the presence of the isopropyl group in this compound imparts unique chemical properties and reactivity

List of Similar Compounds

    Hept-2-enal: An aldehyde with a double bond at the second position.

    2-Methylhept-2-enal: An aldehyde with a methyl group at the second position and a double bond.

Properties

CAS No.

61630-58-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-propan-2-ylhept-2-enal

InChI

InChI=1S/C10H18O/c1-4-5-6-7-10(8-11)9(2)3/h7-9H,4-6H2,1-3H3

InChI Key

AORCHUMDZOUVMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C=O)C(C)C

Origin of Product

United States

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